molecular formula C10H15N3 B2542492 5-(Piperidin-1-yl)pyridin-3-amine CAS No. 1314353-75-7

5-(Piperidin-1-yl)pyridin-3-amine

Cat. No. B2542492
CAS RN: 1314353-75-7
M. Wt: 177.251
InChI Key: QTGQOWKLRVTVNS-UHFFFAOYSA-N
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Description

“5-(Piperidin-1-yl)pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Reactants with substituents β to the amino group formed 3,5-disubstituted piperidines with high diastereomeric excess, whereas substituents in α and γ gave mostly enamines and isomerized starting materials .

Scientific Research Applications

a. Neurological Disorders:

b. Antiviral Agents:

Chemical Biology and Pharmacology

Piperidines play a significant role in understanding biological processes and drug interactions:

a. Structure–Activity Relationships:

Biological Evaluation and Drug Discovery

Researchers evaluate the biological activity of piperidine-containing compounds:

a. Biological Assays:

Mechanism of Action

The mechanism of action of Piperine is still not totally clear . Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

Safety and Hazards

According to the safety data sheet, “5-(Piperidin-1-yl)pyridin-3-amine” is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

5-piperidin-1-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGQOWKLRVTVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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